Diacetazotol
Overview
Description
Molecular Structure Analysis
The molecular structure of Diacetazotol consists of 18 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms are not provided in the search results.Physical And Chemical Properties Analysis
Diacetazotol crystallizes in two modifications: brick-red needles with a melting point of 65°C, or stout, red prisms with a melting point of 75°C . It’s insoluble in water but soluble in alcohol, benzene, chloroform, ether, acetone, fixed oils, fats, and petrolatum .Scientific Research Applications
Treatment of Hydrocephalus
Acetazolamide, commonly known as Diamox, has been evaluated for its effectiveness in treating hydrocephalus in children. In a study involving 15 cases, it was found that acetazolamide at doses ranging from 40 to 100 mg per kilogram per day could arrest hydrocephalus in 8 patients. The drug therapy was maintained for periods ranging from 6 months to 2.5 years (Huttenlocher, 1965).
Treatment of Diarrhea and Enteritis
Nitazoxanide has been studied for its efficacy in treating diarrhea and enteritis associated with various pathogens. In a study on children and adults in Egypt, nitazoxanide significantly improved symptoms and eliminated pathogens in cases of diarrhea and enteritis caused by Blastocystis hominis (Rossignol et al., 2005). Another study confirmed its efficacy in treating diarrhea and enteritis caused by Cryptosporidium species (Rossignol et al., 2006).
Idiopathic Intracranial Hypertension Treatment
The Idiopathic Intracranial Hypertension Treatment Trial (IIHTT) highlighted the use of acetazolamide combined with weight loss for treating idiopathic intracranial hypertension-associated vision loss. This large, randomized study examined numerous secondary outcomes as well (Smith & Friedman, 2017).
Broad-Spectrum Antiviral Agent
Nitazoxanide has been identified as a broad-spectrum antiviral drug, effective against influenza and various other viruses. A clinical trial demonstrated that nitazoxanide reduced the duration of clinical symptoms and viral shedding in influenza patients (Rossignol, 2014).
Treatment of Parasitic Infections
Nitazoxanide showed efficacy in treating diarrhea caused by various parasites, including Giardia intestinalis and Entamoeba histolytica or E. dispar, as evidenced by a randomized, double-blind, placebo-controlled study (Rossignol, Ayoub, & Ayers, 2001).
Modification of Cerebrospinal Fluid Production
Acetazolamide was studied for its effect on spinalfluid production and its modification, particularly in patients undergoing cerebrospinal fluid perfusion chemotherapy. It was identified as a potential agent for the clinical reduction of spinal fluid production, though the precise mechanisms and implications require further investigation (Rubin et al., 1966).
Antiparasitic Agent
Nitazoxanide is recognized as a new thiazolide antiparasitic agent, exhibiting in vitro activity against a wide range of protozoa and helminths. Its oral bioavailability and tolerability, with primarily mild gastrointestinal side effects, make it a significant addition to the antiparasitic arsenal (Fox & Saravolatz, 2005).
Anticonvulsant Action in Children
Acetazoleamide (Diamox) has been established as an antiepileptic, particularly effective in controlling seizures of the petit mal type. Its mechanism of action is believed to be related to metabolic acidosis induced by the inhibition of renal carbonic anhydrase (Millichap, 1956).
Medicinal Plant Research
Research has advanced in understanding the actions of herbal medicines, including those involving acetazolamide and nitazoxanide. This research highlights the potential of plants as sources of therapeutic agents, emphasizing the importance of further clinical study on well-known medicinal plants (Phillipson, 2003).
properties
IUPAC Name |
N-acetyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-5-6-8-17(12)20-19-16-9-10-18(13(2)11-16)21(14(3)22)15(4)23/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEDSISPYKQADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878298, DTXSID30871563 | |
Record name | Diacetazotol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Acetyl-N-{2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetazotol | |
CAS RN |
83-63-6 | |
Record name | N-Acetyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetazotol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetazotol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacetazotol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacetazotol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-o-tolylazo-o-tolyl)diacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACETAZOTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1925T7L3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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